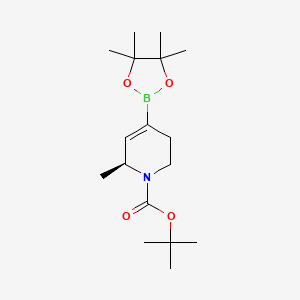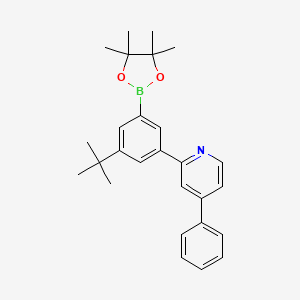![molecular formula C14H22BrN3O2 B8255167 1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine](/img/structure/B8255167.png)
1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring and a 5-bromo-1-pyrazolylmethyl substituent at the 4-position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring is synthesized by reacting a suitable precursor with bromine to introduce the bromo substituent at the 5-position.
Attachment of the pyrazole ring to the piperidine ring: The 5-bromo-1-pyrazolylmethyl group is then attached to the 4-position of the piperidine ring through a nucleophilic substitution reaction.
Introduction of the Boc protecting group: Finally, the Boc protecting group is introduced to the nitrogen atom of the piperidine ring using a reagent such as di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 5-position of the pyrazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used for Boc deprotection.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while deprotection yields the free amine form of the compound.
Aplicaciones Científicas De Investigación
1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine and pyrazole derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The Boc protecting group can be removed to expose the free amine, which can further interact with biological targets. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine can be compared with other similar compounds, such as:
1-Boc-4-[(5-chloro-1-pyrazolyl)methyl]piperidine: Similar structure but with a chlorine substituent instead of bromine.
1-Boc-4-[(5-methyl-1-pyrazolyl)methyl]piperidine: Similar structure but with a methyl substituent instead of bromine.
1-Boc-4-[(5-phenyl-1-pyrazolyl)methyl]piperidine: Similar structure but with a phenyl substituent instead of bromine.
The uniqueness of this compound lies in the presence of the bromine substituent, which can influence its reactivity and interactions with molecular targets.
Propiedades
IUPAC Name |
tert-butyl 4-[(5-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)17-8-5-11(6-9-17)10-18-12(15)4-7-16-18/h4,7,11H,5-6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDUGNYEGBDRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C(=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
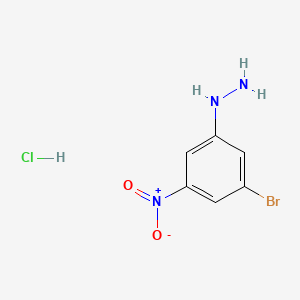
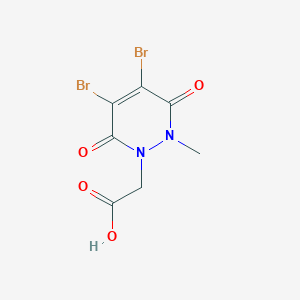
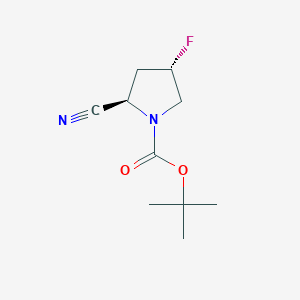
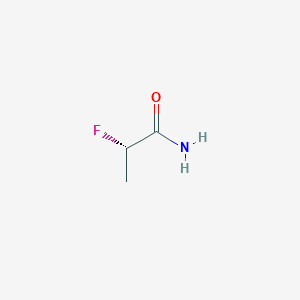
![6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8255112.png)
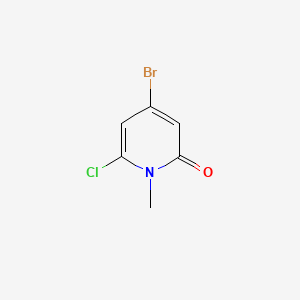
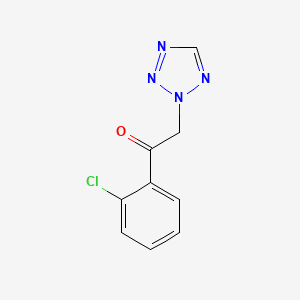
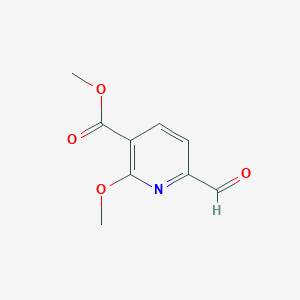
![Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B8255128.png)
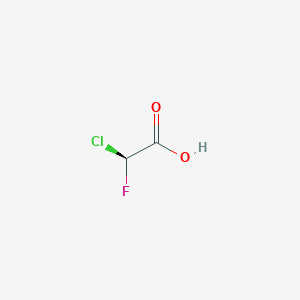
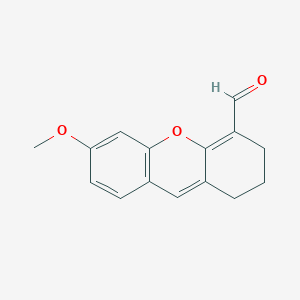
![(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid](/img/structure/B8255177.png)
